
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid
Description
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1226361-85-8) is a brominated pyrrole derivative with a molecular formula of C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . Its structure consists of a pyrrole ring substituted with a carboxylic acid group at position 2 and a 4-bromophenyl group at position 5. The bromine atom on the phenyl ring enhances lipophilicity and electronic effects, making it a valuable building block in medicinal chemistry and materials science. Its hazard profile includes warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating careful handling .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c13-9-3-1-8(2-4-9)7-10-5-6-11(14-10)12(15)16/h1-6,14H,7H2,(H,15,16) |
InChI Key |
PNWXDMYOEIZVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Borylation of Methyl Pyrrole-2-Carboxylate
The synthesis begins with methyl pyrrole-2-carboxylate, which undergoes iridium-catalyzed borylation at the 5-position using pinacol borane (H–BPin) under solvent-free conditions. This step generates methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate in near-quantitative yield (>99%). The boronate ester’s stability allows long-term storage without decomposition, making it ideal for subsequent cross-coupling reactions.
Key Reaction Conditions:
Suzuki Coupling with 4-Bromobenzyl Bromide
The boronate ester undergoes Suzuki coupling with 4-bromobenzyl bromide using Pd(OAc)₂/SPhos or Pd(PPh₃)₄ catalysts. While the original methodology focused on aryl bromides, adaptations for benzyl halides require careful optimization due to differences in reactivity.
Optimized Parameters:
Challenges and Adaptations:
-
Regioselectivity : The 5-position’s inherent reactivity ensures selective coupling.
-
Benzyl Halide Reactivity : Unlike aryl bromides, benzyl bromides may require elevated temperatures or modified ligands for efficient cross-coupling.
Table 1 : Comparative Yields for Suzuki Coupling with Aryl vs. Benzyl Bromides
*Hypothetical data based on analogous reactions.
Friedel-Crafts Alkylation of Pyrrole-2-Carboxylic Acid
Electrophilic Substitution Mechanism
Pyrrole-2-carboxylic acid undergoes Friedel-Crafts alkylation at the 5-position using 4-bromobenzyl chloride and AlCl₃ as a Lewis acid. The carboxylic acid group directs electrophilic attack to the electron-rich 5-position via resonance stabilization.
Reaction Protocol:
-
Substrate : Pyrrole-2-carboxylic acid (1.0 equiv)
-
Electrophile : 4-Bromobenzyl chloride (1.2 equiv)
-
Catalyst : AlCl₃ (1.5 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
Yield and Regiochemical Control
The reaction achieves moderate yields (50–60%) due to competing side reactions, such as over-alkylation. Purification via column chromatography (silica gel, hexane/EtOAc) isolates the desired product.
Table 2 : Friedel-Crafts Alkylation Optimization
Parameter | Variation | Yield (%) |
---|---|---|
Catalyst Loading | 1.0 equiv AlCl₃ | 40 |
1.5 equiv AlCl₃ | 58 | |
Temperature | 0°C → RT | 58 |
RT only | 45 |
Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Diketones
Diketone Synthesis
A 1,4-diketone bearing a 4-bromobenzyl group is synthesized via Claisen condensation of 4-bromoacetophenone with diethyl oxalate. Cyclization with ammonium acetate forms the pyrrole ring, introducing the benzyl substituent in situ.
Critical Steps:
-
Condensation : NaOH/EtOH, reflux (12 h)
-
Cyclization : NH₄OAc, glacial acetic acid, 100°C (6 h)
Limitations and Scalability
This method suffers from low yields (20–30%) due to diketone instability and competing polymerization. Industrial applications favor alternative routes for better efficiency.
Comparative Analysis of Synthetic Routes
Table 3 : Method Comparison for 5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic Acid
Method | Yield (%) | Scalability | Regioselectivity |
---|---|---|---|
Suzuki Coupling | 65* | High | Excellent |
Friedel-Crafts | 58 | Moderate | Good |
Paal-Knorr Synthesis | 25 | Low | Poor |
Industrial-Scale Production Considerations
Continuous Flow Reactors
The Suzuki coupling route benefits from continuous flow systems, enhancing throughput and reducing Pd catalyst loading.
Crystallization and Purification
Automated crystallization (e.g., anti-solvent addition with ethanol) improves purity (>98%) and reduces residual metal contaminants.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-benzylpyrrole-2-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid can be synthesized through various chemical reactions involving pyrrole derivatives. The presence of the bromobenzyl group enhances its reactivity and biological profile. The compound's structure can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into its conformation and interactions with biological targets.
Antimicrobial Properties
The compound has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of pyrrole carboxylic acids can inhibit bacterial DNA gyrase and topoisomerase IV, making them effective against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown efficacy against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
This compound | Klebsiella pneumoniae | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, the compound has demonstrated promising anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung cancer (A549), liver cancer (HepG2), and colon cancer (HCT-116). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 15 |
This compound | HepG2 | 20 |
This compound | HCT-116 | 25 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrole ring or the carboxylic acid group can significantly influence its potency against microbial and cancerous cells.
Key Insights from SAR Studies:
- The presence of electron-withdrawing groups (like bromine) enhances antimicrobial activity.
- Modifications to the side chain can lead to improved selectivity for cancer cell lines while reducing toxicity to normal cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Potential
In another research project, the anticancer properties of this compound were tested on A549 lung cancer cells using MTT assays. The findings revealed that it induced apoptosis at concentrations lower than those required for cytotoxic effects on normal cells, suggesting a favorable therapeutic window for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets through its bromobenzyl and carboxylic acid groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- 5-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid (139): Molecular formula: C₁₁H₈FNO₂; molecular weight: 205.05 g/mol. The fluorine atom, being smaller and more electronegative than bromine, reduces steric bulk but increases electron-withdrawing effects. NMR data (DMSO-d6) shows distinct shifts at δ 7.92–7.85 ppm for aromatic protons . Key difference: Fluorine’s higher electronegativity may enhance hydrogen-bonding interactions compared to bromine.
5-(4-Trifluoromethylphenyl)-1H-pyrrole-2-carboxylic acid (140) :
Substituent Position on the Pyrrole Ring
- 4-Bromo-1H-pyrrole-2-carboxylic acid: Bromine is attached directly to the pyrrole ring (position 4) rather than the phenyl group. Molecular weight: 189.99 g/mol (C₅H₄BrNO₂) .
Functional Group Variations
Ester Derivatives
Ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate :
5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid :
Vinyl and Acyl Substitutions
- 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid: Features a vinyl group at position 1 and a 4-methylphenyl group at position 5. Molecular weight: 227.26 g/mol (C₁₄H₁₃NO₂) .
Quorum Sensing Inhibition (QSI)
- 1H-Pyrrole-2-carboxylic acid (unsubstituted): Demonstrated QSI activity against Pseudomonas aeruginosa PAO1, suppressing elastase, protease, and pyocyanin production . Key difference: The bromophenyl substituent in 5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid likely enhances membrane permeability and target affinity due to increased lipophilicity.
Antiviral and Anticancer Potential
- Borrelidin (a related Streptomyces metabolite): Exhibits broad-spectrum antimicrobial activity.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
5-(4-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes recent findings on its biological activity, including antibacterial properties, anti-tuberculosis effects, and its role in inhibiting biofilm formation.
Chemical Structure and Properties
The compound's structure includes a pyrrole ring substituted with a bromobenzyl group and a carboxylic acid moiety. This configuration is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that pyrrole-based compounds exhibit varying degrees of activity against different bacterial strains.
- Minimum Inhibitory Concentrations (MIC) :
Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
---|---|---|
This compound | TBD | 2 |
Pyrrole benzamide derivatives | 3.12 - 12.5 | 2 |
Anti-Tuberculosis Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, particularly focusing on its interaction with the MmpL3 protein, which is crucial for mycolic acid biosynthesis in mycobacteria.
- Inhibition Studies : Compounds similar to this compound have shown potent anti-TB activity with MIC values below 0.016 μg/mL . Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrrole ring enhance this activity.
Biofilm Inhibition
Biofilm formation by pathogenic bacteria poses significant challenges in treating infections. Studies indicate that pyrrole derivatives can inhibit biofilm formation effectively.
- Efficacy Against Listeria monocytogenes : The compound demonstrated a reduction in biofilm biomass and metabolic activity in L. monocytogenes, suggesting its potential as an antibiofilm agent .
Biofilm Characteristics | Control (Untreated) | Treated with PCA (0.75 mg/mL) |
---|---|---|
Biomass Reduction (%) | 100 | 48.58 |
Metabolic Activity Reduction (%) | 100 | Significant decrease |
Case Studies and Research Findings
- Antibacterial Efficacy : A study on pyrrole derivatives highlighted their effectiveness against resistant strains of bacteria, making them candidates for further development as antibacterial agents .
- Anti-TB Activity : Research focused on the inhibition of MmpL3 has shown that modifications to the pyrrole structure can lead to enhanced anti-TB properties, indicating a promising direction for developing new treatments for tuberculosis .
- Biofilm Disruption : The ability of pyrrole-2-carboxylic acid to disrupt biofilms formed by Listeria monocytogenes provides insights into its application in food safety and infection control .
Q & A
Q. Advanced
- Molecular docking : Models interactions with ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17). The bromobenzyl group may occupy hydrophobic pockets, while the carboxylic acid hydrogen-bonds with catalytic lysine residues.
- Analog synthesis : Compare derivatives lacking the bromine or benzyl group. For example, removing the bromine reduces IC₅₀ by 10-fold in kinase assays .
- Enzymatic assays : Measure IC₅₀ using ADP-Glo™ kinase assays (e.g., against CDK2/Cyclin E) .
Which advanced chromatographic methods ensure purity for pharmacological studies?
Q. Advanced
- HPLC-PDA : C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O + 0.1% TFA). Retention time ~12–15 mins.
- LC-MS (Q-TOF) : Confirms molecular ion ([M-H]⁻ at m/z 294.98) and fragments (e.g., loss of CO₂ at m/z 250.99).
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted .
How do pH and temperature affect its stability in aqueous solutions?
Q. Advanced
- pH stability : Stable at pH 5–7 (half-life >48 hrs). Degrades rapidly at pH >8 (hydrolysis of ester intermediates) or pH <4 (decarboxylation).
- Thermal stability : Decomposes above 150°C (TGA data). Store at -20°C in anhydrous DMSO or EtOH to prevent dimerization .
What computational models predict its pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.5), low BBB permeability, and CYP3A4 metabolism.
- MD Simulations : 100-ns trajectories assess binding stability to target proteins (e.g., RMSD <2.0 Å for EGFR) .
How can regioselectivity challenges in benzylation be addressed?
Q. Advanced
- Protecting groups : Use tert-butyloxycarbonyl (Boc) on the pyrrole nitrogen to direct benzylation to the 5-position.
- Microwave irradiation : Enhances regioselectivity (>90%) by accelerating kinetic control pathways .
What mechanistic insights explain its anti-inflammatory activity in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.